molecular formula C12H18N6S B5624725 5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine

5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine

Cat. No. B5624725
M. Wt: 278.38 g/mol
InChI Key: SVXXVYUCVFLMBR-UHFFFAOYSA-N
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Description

The compound "5-ethyl-N4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine" belongs to a class of chemicals that include various heterocyclic frameworks. These frameworks are significant due to their diverse chemical reactions and potential biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves multi-step reactions starting from basic heterocyclic amine precursors. These compounds can be synthesized by reactions such as condensation, cyclization, and alkylation under various conditions. For example, a related synthesis involved condensation reactions followed by cyclization with p-toluenesulfonic acid, showcasing the synthetic pathways to such complex molecules (Ahmed, 2002).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including variations in substituents, significantly impacts their chemical behavior and potential applications. Crystal structure analysis, such as X-ray diffraction, is commonly used to determine the exact arrangement of atoms within these compounds, providing insights into their structural characteristics and reactivity patterns.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the nature of the substituents and the reactive sites on the pyrimidine ring. For instance, reactions involving thiadiazole and pyrimidine could lead to the formation of new heterocyclic compounds with diverse chemical properties.

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, depend on the molecular structure and substituents of the pyrimidine derivatives. These properties are crucial for determining the compound's suitability for different applications and for understanding its behavior in various environments.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including acidity, basicity, reactivity towards different reagents, and stability, are determined by their molecular structure. These properties are essential for the development of new compounds with desired biological or chemical activities.

For further research and details, the references provided can be explored. Here are the links to the papers for more comprehensive information:

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s interactions with biological molecules and its effects on biological pathways .

Safety and Hazards

The safety and hazards of the compound would be assessed. This could involve looking at its toxicity, potential for causing an allergic reaction, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could also involve developing more efficient synthesis methods .

properties

IUPAC Name

5-ethyl-4-N-[(4-propan-2-ylthiadiazol-5-yl)methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6S/c1-4-8-5-15-12(13)16-11(8)14-6-9-10(7(2)3)17-18-19-9/h5,7H,4,6H2,1-3H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXXVYUCVFLMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1NCC2=C(N=NS2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine

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